N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15020472
InChI: InChI=1S/C11H11N3O2S/c12-6-8-14(9-7-13)17(15,16)10-11-4-2-1-3-5-11/h1-5H,8-10H2
SMILES:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide

CAS No.:

Cat. No.: VC15020472

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide -

Specification

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
IUPAC Name N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C11H11N3O2S/c12-6-8-14(9-7-13)17(15,16)10-11-4-2-1-3-5-11/h1-5H,8-10H2
Standard InChI Key AAAWFJOLDUICBS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)N(CC#N)CC#N

Introduction

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is a chemical compound characterized by its sulfonamide structure, which includes a phenyl group and two cyanomethyl substituents. The molecular formula of this compound is C₁₁H₁₄N₂O₂S. The sulfonamide functional group in this compound is known for its biological activity, particularly in the context of antibacterial properties. Sulfonamides generally act as inhibitors of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Biological Activity and Potential Applications

The biological activity of N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, acting as inhibitors of bacterial dihydropteroate synthase. Additionally, compounds with cyanomethyl groups have shown potential in inhibiting certain enzymes and may exhibit antitumor activities.

ApplicationDescription
AntibacterialInhibits bacterial dihydropteroate synthase
AntitumorPotential enzyme inhibition and antitumor effects
Medicinal ChemistryEnhances reactivity for novel drug development

Comparison with Similar Compounds

Several compounds share structural similarities with N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide. Notable examples include:

Compound NameStructureUnique Features
SulfanilamideC₆H₈N₂O₂SClassic sulfonamide antibiotic
Benzene sulfonamideC₆H₅SO₂NH₂Simple structure with antibacterial properties
N,N-dimethylsulfamoyl chlorideC₆H₈ClN₂O₂SReactive chloride form used in synthesis

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide stands out due to the presence of two cyanomethyl groups, enhancing its reactivity compared to traditional sulfonamides.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator